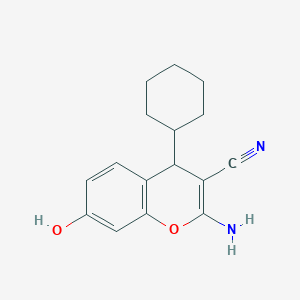

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is a derivative of 2-amino-4H-chromene-3-carbonitrile . These compounds are structural core motifs that have received increasing attention due to their interesting potential pharmacological properties .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . An efficient and simple synthesis of substituted 2-amino-4H-chromenes was developed by the one-pot and three-component reaction of a mixture of corresponding substituted benzaldehydes, resorcinol, and malononitrile in the presence of sodium carbonate solution as a catalyst at room temperature .Molecular Structure Analysis

The structures of the synthesized compounds were established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

The reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile . A catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate (1), ethyl acetoacetate (2), 2-hydroxybenzaldehydes (3) and malononitrile (4) in water at ambient temperature .Scientific Research Applications

Synthesis of Polysubstituted Derivatives

This compound serves as a core motif for the synthesis of various polysubstituted derivatives. Due to its orthogonal functional groups, it acts as a key intermediate for subsequent transformations, leading to a wide array of synthetic work .

Pharmacological Properties

The compound has shown potential in pharmacological research due to its structural similarity to 2-amino-4H-chromenes, which exhibit a range of biological activities. These activities make it a significant candidate for drug discovery .

Green Chemistry Applications

It is used in green chemistry for the one-pot multicomponent synthesis of bioactive compounds. The environmentally benign methods employed in its synthesis contribute to sustainable and eco-friendly chemical practices .

Catalysis

In the presence of certain catalysts, this compound can undergo various reactions, including selective N-alkylation. This highlights its versatility in catalytic processes and the development of new synthetic methodologies .

Anti-Proliferative Research

Derivatives of this compound have been evaluated for their anti-proliferative effects against cancerous cell lines. This application is crucial for the development of new anticancer agents .

Tyrosine Kinase Inhibition

The compound has been studied for its inhibition efficiency against tyrosine kinase receptors, which are important targets in cancer therapy. Its activity has been compared with known inhibitors, indicating its potential in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities . These compounds have been studied for their potential in drug discovery .

Mode of Action

It is known that the structure of the compound plays a significant role in its pharmacological properties . The presence of the 2-amino-4H-chromene core motif is of particular interest due to its potential pharmacological properties .

Biochemical Pathways

Similar compounds have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is predicted that compounds of this type have high gastrointestinal absorption and the possibility of penetration through the blood-brain barrier .

Result of Action

Similar compounds have been found to have antitumor activity , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is known that the synthesis of similar compounds can be carried out under various conditions, including the presence of visible light , which may influence the compound’s action.

Future Directions

The future directions for 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile could include further exploration of its pharmacological properties, given the interesting potential of 2-amino-4H-chromenes . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name |

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h6-8,10,15,19H,1-5,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHKPVJTMSGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)

![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)

![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)

![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)

![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)